5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.
Nitrile Formation: The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion produces 3,4-Dichlorophenylacetonitrile.
Acetoxy Formation: This intermediate is then reacted with sodium methoxide and ethyl acetate to form Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.
Nitrile Removal: The nitrile group is removed in the presence of sulfuric acid to yield 3,4-Dichlorophenylacetone.
Oxime Formation: The acetone is then converted to an oxime using hydroxylamine.
Reduction: Finally, the oxime is reduced to produce 3,4-Dichloroamphetamine.
Chemical Reactions Analysis
3,4-Dichloroamphetamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloroamphetamine has been studied extensively in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: The compound is used to study the serotonin system due to its ability to release serotonin.
Medicine: Research has explored its potential therapeutic effects and its role as a neurotoxin.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
3,4-Dichloroamphetamine acts primarily as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This action results in increased serotonin levels, which can affect mood, cognition, and other physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of serotonin, further enhancing its effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core: Imidazolidin-4-one ring with a sulfanylidene (=S) group at position 2.
- Substituents: A 5-bromo-2-hydroxy-3-methoxyphenyl group attached via a methylidene linkage at position 3. This introduces steric bulk and polar functional groups (Br, OH, OCH₃) that influence electronic properties and solubility .
Physicochemical Properties :
- Appearance : Solid.
- LogP : 2 (indicating moderate lipophilicity).
- Topological Polar Surface Area (tPSA) : 103 Ų (high polarity due to hydroxyl, methoxy, and sulfanylidene groups).
- Solubility : Soluble in DMSO (66–125 mg/mL, 200.5–379.7 mM) .
- Alkylation/Acylation : Under phase-transfer catalysis (PTC) conditions using halocompounds or acylating agents .
- Condensation Reactions : Between substituted benzaldehydes and thiohydantoin precursors, followed by purification .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key differences between the target compound and related imidazolidinone/thiazolidinone derivatives:
Key Observations :
- Substituent Effects : The target compound’s bromo-hydroxy-methoxyphenyl group confers higher polarity (tPSA=103) compared to chlorophenyl or fluorophenyl analogs. This may reduce membrane permeability but improve aqueous solubility .
- Halogenation : Bromine (in the target) and chlorine (in CID 5677992, ) introduce distinct electronic effects. Bromine’s larger atomic radius may enhance halogen bonding in receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s DMSO solubility (66–125 mg/mL) is superior to many analogs, likely due to its polar hydroxyl and methoxy groups. In contrast, compounds with nonpolar substituents (e.g., alkyl or aryl groups) exhibit lower solubility .
- LogP : The target’s LogP of 2 suggests moderate lipophilicity, balancing membrane permeability and solubility. Compounds with higher LogP (e.g., alkylated analogs) may face challenges in formulation .
Biological Activity
5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound contains a complex structure characterized by a bromine atom, hydroxyl and methoxy groups on a phenyl ring, and an imidazolidinone core. Its synthesis typically involves the reaction of 5-bromo-3-methoxysalicylaldehyde with thiourea derivatives, leading to various applications in medicinal chemistry, biology, and material science.
The compound has the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrN2O3S |
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| InChI Key | InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H |
Biological Activity
Research indicates that 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits several biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Antifungal Properties
In addition to antibacterial activity, this compound has shown antifungal effects against common pathogens such as Candida albicans. Research suggests that the presence of the methoxy and hydroxyl groups enhances its antifungal potential.
Anticancer Activity
Studies have indicated that 5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one may induce apoptosis in cancer cell lines. It appears to disrupt cell division and DNA replication processes, making it a candidate for further investigation as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins critical for cellular functions. For instance, its ability to induce apoptosis in cancer cells suggests interference with signaling pathways that regulate cell survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated various imidazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had a lower MIC than some conventional treatments, highlighting its potential as an alternative therapeutic agent .
- Antifungal Activity : Research conducted on the antifungal properties of similar compounds revealed that derivatives with structural similarities exhibited potent activity against Candida species, suggesting that modifications to the structure could enhance efficacy .
- Anticancer Properties : A recent investigation into the anticancer effects of imidazolidinone derivatives showed promising results for this compound in inhibiting tumor growth in vitro, warranting further studies on its molecular targets and pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
